5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Furan derivatives play a significant role in medicinal chemistry due to their therapeutic efficacy. The furan nucleus is a common structural motif in various bioactive compounds.
- The compound you’ve mentioned consists of a furan ring fused with a 1,2,4-triazole ring and a thiol group. It exhibits diverse biological activities, including antibacterial, antifungal, and anticancer properties .
- Furan itself is a five-membered heterocyclic compound with one oxygen and four carbon atoms. It has applications beyond medicine, such as being used as an anti-ulcer, diuretic, and muscle relaxant .
Preparation Methods
- The synthetic routes for this compound can vary, but one common approach involves the condensation of a furan aldehyde (such as 2-furaldehyde) with a 1,2,4-triazole-3-thiol derivative.
- Industrial production methods may involve multistep syntheses, starting from commercially available precursors.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for designing new bioactive molecules.
- In biology, it might exhibit antimicrobial effects against both gram-positive and gram-negative bacteria.
- In medicine, further studies could explore its potential as an anticancer agent or in other therapeutic areas.
- In industry, it could find applications in materials science or drug development.
Mechanism of Action
- The exact mechanism remains to be fully elucidated, but it likely involves interactions with specific molecular targets.
- Potential pathways could include inhibition of enzymes, interference with cell signaling, or disruption of cellular processes.
Comparison with Similar Compounds
- Similar compounds include other furan derivatives, such as 5-(4-methoxyphenyl)-2-furylmethylene-2,4,6(1H,3H,5H)-pyrimidinetrione .
- Highlighting its uniqueness would involve discussing specific substituents, functional groups, and biological activities.
Properties
Molecular Formula |
C19H23N3O2S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H23N3O2S/c1-12(2)10-22-18(20-21-19(22)25)16-8-7-15(24-16)11-23-17-9-13(3)5-6-14(17)4/h5-9,12H,10-11H2,1-4H3,(H,21,25) |
InChI Key |
GZAAZBXOPBGHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NNC(=S)N3CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.